Ethyl 4-[(5-bromo-2,4-dimethylphenyl)sulfonyl]piperazinecarboxylate
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Overview
Description
Ethyl 4-[(5-bromo-2,4-dimethylphenyl)sulfonyl]piperazinecarboxylate is a complex organic compound that features a piperazine ring substituted with a benzenesulfonyl group and an ethyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[(5-bromo-2,4-dimethylphenyl)sulfonyl]piperazinecarboxylate typically involves multiple steps. One common method includes the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through a cyclization reaction involving ethylenediamine and a suitable dihaloalkane.
Introduction of the Benzenesulfonyl Group: The piperazine ring is then reacted with 5-bromo-2,4-dimethylbenzenesulfonyl chloride in the presence of a base such as triethylamine to introduce the benzenesulfonyl group.
Esterification: The final step involves the esterification of the piperazine derivative with ethyl chloroformate to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[(5-bromo-2,4-dimethylphenyl)sulfonyl]piperazinecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Substitution: The bromine atom in the benzenesulfonyl group can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium azide or thiols in the presence of a catalyst.
Major Products
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines.
Substitution: Formation of azides or thiols derivatives.
Scientific Research Applications
Ethyl 4-[(5-bromo-2,4-dimethylphenyl)sulfonyl]piperazinecarboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds.
Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industrial Chemistry: It serves as a building block for the synthesis of complex organic molecules used in various industrial applications.
Mechanism of Action
The mechanism of action of Ethyl 4-[(5-bromo-2,4-dimethylphenyl)sulfonyl]piperazinecarboxylate involves its interaction with specific molecular targets such as enzymes or receptors. The benzenesulfonyl group can form strong interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. The piperazine ring provides structural rigidity and enhances binding affinity.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-(4-bromophenyl)piperazine-1-carboxylate
- Ethyl 4-(2,4-dimethylphenylsulfonyl)piperazine-1-carboxylate
- Ethyl 4-(5-chloro-2,4-dimethylbenzenesulfonyl)piperazine-1-carboxylate
Uniqueness
Ethyl 4-[(5-bromo-2,4-dimethylphenyl)sulfonyl]piperazinecarboxylate is unique due to the presence of both the bromine atom and the dimethyl groups on the benzenesulfonyl moiety. This combination provides distinct electronic and steric properties, making it a valuable compound for specific applications in medicinal and industrial chemistry.
Properties
CAS No. |
1206107-74-5 |
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Molecular Formula |
C15H21BrN2O4S |
Molecular Weight |
405.3g/mol |
IUPAC Name |
ethyl 4-(5-bromo-2,4-dimethylphenyl)sulfonylpiperazine-1-carboxylate |
InChI |
InChI=1S/C15H21BrN2O4S/c1-4-22-15(19)17-5-7-18(8-6-17)23(20,21)14-10-13(16)11(2)9-12(14)3/h9-10H,4-8H2,1-3H3 |
InChI Key |
LDADZEPMPIRRDA-UHFFFAOYSA-N |
SMILES |
CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2C)C)Br |
Origin of Product |
United States |
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